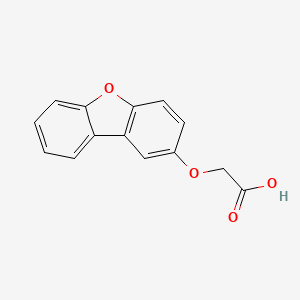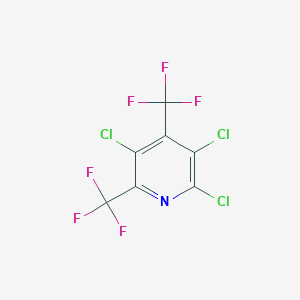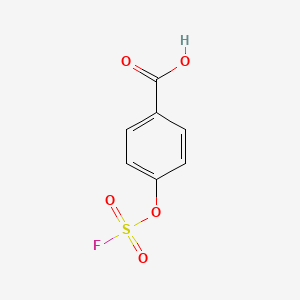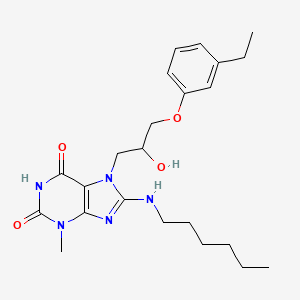
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H33N5O4 and its molecular weight is 443.548. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity
7-(3-(3-Ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione and its derivatives have been studied for their potential in cardiovascular applications. A study by Chłoń-Rzepa et al. (2004) investigated similar compounds for their electrocardiographic, antiarrhythmic, and hypotensive activities. The compounds exhibited strong prophylactic antiarrhythmic activity and some derivatives showed significant hypotensive activity, indicating potential applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Cytotoxicity and Antitumor Potential
The compound has also been evaluated for its cytotoxicity and potential antitumor effects. Avdović et al. (2017) synthesized a palladium(II) complex with a coumarin-derived ligand similar to our compound of interest. This complex showed dose and time-dependent cytotoxicity against human glioma and mouse melanoma cells, suggesting possible applications in cancer therapy (Avdović et al., 2017).
Inhibitory Effects on Viral Helicase
Research by Cho et al. (2015) identified a chemical inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase, which shares a similar structure to the compound . This inhibitor suppressed both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase, indicating potential use in antiviral therapy (Cho et al., 2015).
Molecular Structure and Properties
Studies have also focused on the molecular structure and properties of similar compounds. For instance, Karczmarzyk et al. (1995) analyzed the planar structure of a theophylline moiety in a compound closely related to our compound of interest. Understanding such molecular structures can be crucial for the development of new pharmaceuticals (Karczmarzyk et al., 1995).
Biochemical and Pharmacological Reviews
Finally, a comprehensive review of the chemistry and pharmacology of related compounds can provide a deeper understanding of their potential applications. Mbaveng and Kuete (2014) conducted such a review, highlighting various pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties, of a compound similar to the one (Mbaveng & Kuete, 2014).
Eigenschaften
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(hexylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O4/c1-4-6-7-8-12-24-22-25-20-19(21(30)26-23(31)27(20)3)28(22)14-17(29)15-32-18-11-9-10-16(5-2)13-18/h9-11,13,17,29H,4-8,12,14-15H2,1-3H3,(H,24,25)(H,26,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKTUIIHSPZMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)CC)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2359519.png)
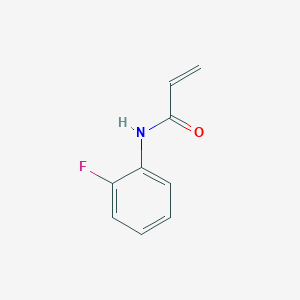
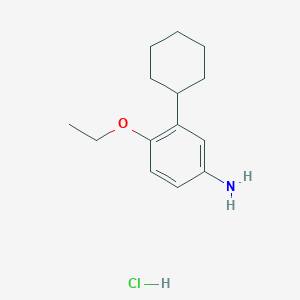
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2359522.png)
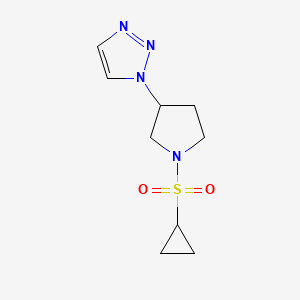
![Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2359526.png)

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)
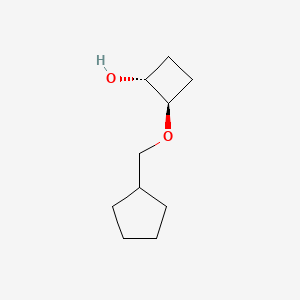

![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)
